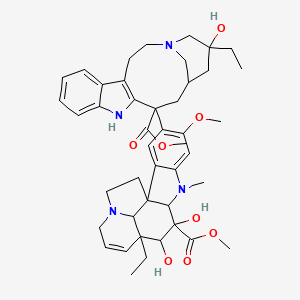
Adapalene (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adapalene (sodium salt) is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris. It is known for its anti-comedogenic, comedolytic, and anti-inflammatory properties. Adapalene (sodium salt) is a potent retinoic acid receptor agonist, which makes it effective in modulating cellular differentiation, keratinization, and inflammatory processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adapalene (sodium salt) can be synthesized through a multi-step process starting from naphthoic acid derivativesThe final step involves the conversion of adapalene to its sodium salt form by reacting it with sodium hydroxide in a suitable solvent such as tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of adapalene (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the stability and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Adapalene (sodium salt) undergoes various chemical reactions, including:
Oxidation: Adapalene can be oxidized under specific conditions to form degradation products.
Reduction: Although less common, reduction reactions can modify the structure of adapalene.
Substitution: Adapalene can undergo substitution reactions, particularly at the methoxyphenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Adapalene (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of retinoid chemistry and receptor interactions.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Widely used in dermatology for the treatment of acne and other skin conditions.
Industry: Utilized in the formulation of topical gels and creams for acne treatment
Mecanismo De Acción
Adapalene (sodium salt) exerts its effects by binding to specific retinoic acid nuclear receptors (RARs), particularly RARβ and RARγ. This binding modulates gene expression, leading to changes in cellular differentiation, keratinization, and inflammatory responses. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of certain inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Tretinoin: Another retinoid used for acne treatment but with a higher potential for irritation.
Tazarotene: More efficacious than adapalene but contraindicated in pregnant women due to its teratogenic effects
Uniqueness
Adapalene (sodium salt) is unique due to its superior stability and lower potential for irritation compared to other retinoids. It is also effective in combination with other acne treatments, such as benzoyl peroxide, enhancing its therapeutic efficacy .
Propiedades
Fórmula molecular |
C28H27NaO3 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);/q;+1/p-1 |
Clave InChI |
ZETRSPVFAAAMSF-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)[O-])C45CC6CC(C4)CC(C6)C5.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)


